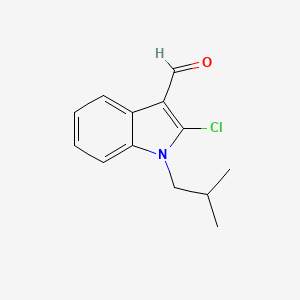
2-Chloro-1-(2-methylpropyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-methylpropyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a chloro group, a methylpropyl group, and an aldehyde group attached to the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-methylpropyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of indole with a suitable acyl chloride, followed by chlorination and subsequent introduction of the methylpropyl group. The reaction conditions often require the use of Lewis acids such as aluminum chloride as catalysts and anhydrous solvents to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Chloro-1-(2-methylpropyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-1-(2-methylpropyl)-1H-indole-3-carboxylic acid.
Reduction: 2-Chloro-1-(2-methylpropyl)-1H-indole-3-methanol.
Substitution: 2-Amino-1-(2-methylpropyl)-1H-indole-3-carbaldehyde.
科学的研究の応用
2-Chloro-1-(2-methylpropyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-1-(2-methylpropyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(2-methylpropyl)-1H-indole-3-carboxylic acid
- 2-Chloro-1-(2-methylpropyl)-1H-indole-3-methanol
- 2-Amino-1-(2-methylpropyl)-1H-indole-3-carbaldehyde
Uniqueness
2-Chloro-1-(2-methylpropyl)-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, methylpropyl group, and aldehyde group allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
64788-58-5 |
|---|---|
分子式 |
C13H14ClNO |
分子量 |
235.71 g/mol |
IUPAC名 |
2-chloro-1-(2-methylpropyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C13H14ClNO/c1-9(2)7-15-12-6-4-3-5-10(12)11(8-16)13(15)14/h3-6,8-9H,7H2,1-2H3 |
InChIキー |
PATWCWHGWOKXSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=CC=CC=C2C(=C1Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


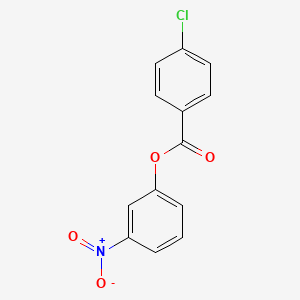


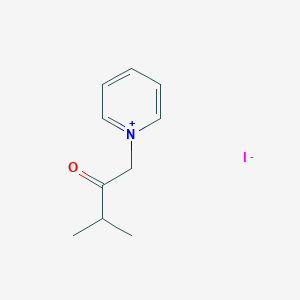
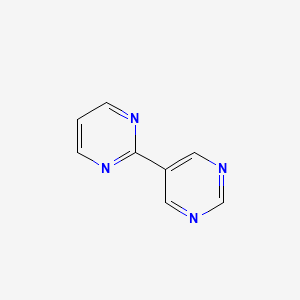
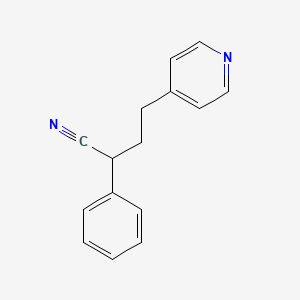
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
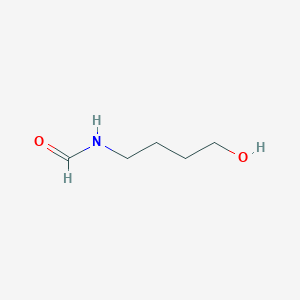
![(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone](/img/structure/B13988869.png)

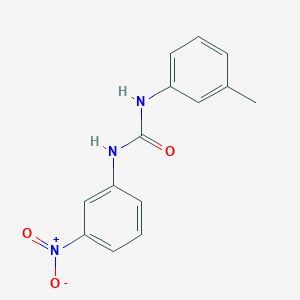
![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)

